Dde Biotin-PEG4-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50N4O8S |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40) |

InChI Key |

BDJHEZRAKBBIJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dde Biotin-PEG4-alkyne is a trifunctional chemical probe of significant interest in contemporary chemical biology, proteomics, and drug discovery. Its unique architecture, comprising a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for high-affinity capture, and a chemically cleavable Dde linker, offers a sophisticated solution for the selective labeling, enrichment, and release of target biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts and Chemical Properties

This compound is a versatile reagent designed for multi-step biological investigations. Its structure integrates three key functional components:

-

Terminal Alkyne: This functional group serves as a handle for covalent modification of azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

-

Biotin Moiety: Biotin exhibits an exceptionally strong and specific interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), enabling robust and efficient affinity-based enrichment of labeled biomolecules from complex mixtures such as cell lysates.[3]

-

PEG4 Spacer: A tetraethylene glycol linker enhances the hydrophilicity and aqueous solubility of the reagent and the resulting conjugates.[4] This spacer also minimizes steric hindrance between the biotin tag and the captured biomolecule, facilitating efficient binding to streptavidin.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This protecting group is stable under a wide range of chemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648).[5] This cleavability is a critical feature, allowing for the gentle release of captured biomolecules from streptavidin resin, thereby reducing the co-purification of non-specifically bound proteins and endogenous biotinylated species that can interfere with downstream analysis, such as mass spectrometry.

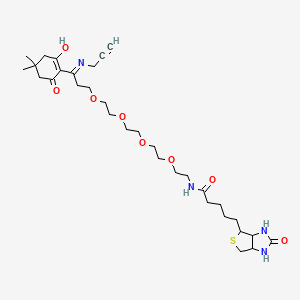

Chemical Structure

Caption: Molecular components of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1802908-00-4 | [1] |

| Molecular Formula | C₃₂H₅₀N₄O₈S | [1] |

| Molecular Weight | 650.83 g/mol | [1] |

| Purity | Typically >95% | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [1] |

| Storage | -20°C for long-term storage | [1] |

Applications in Research and Drug Development

The unique features of this compound make it a powerful tool in several areas of life science research and drug development.

Chemoproteomics and Target Identification

A primary application is in activity-based protein profiling (ABPP) and the identification of small molecule targets.[7] Bioactive small molecules, such as natural products or drug candidates, can be derivatized with an azide (B81097) group.[8] These azide-modified probes are then introduced to a biological system (e.g., cell culture or lysate). The alkyne group on this compound is then "clicked" onto the azide-tagged probe that is covalently or non-covalently bound to its protein target(s). The resulting biotinylated protein-probe complexes can be enriched on streptavidin beads, washed to remove non-specific binders, and then the target proteins are gently eluted by cleaving the Dde linker with hydrazine. The released proteins can then be identified by mass spectrometry.[5] This approach is particularly valuable for deconvoluting the mechanism of action of novel therapeutic compounds.[3]

PROTAC Development

This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound allows for its incorporation into PROTAC synthesis workflows, facilitating the linkage of a target-binding ligand and an E3 ligase-binding ligand.

Quantitative Data and Performance

| Parameter | Typical Value/Range | Conditions | Reference(s) |

| CuAAC Reaction Efficiency (in situ) | 0.8% - 18% | Varies significantly based on cellular compartment (membrane vs. cytosol), presence of reducing agents, and copper-chelating ligands. | [9] |

| Dde/ivDde Cleavage Efficiency | ~50% - >95% | Dependent on hydrazine concentration (2-4%), reaction time (e.g., 3-5 min repeats), and number of treatment iterations. | [10] |

| Peptide Enrichment Factor (Avidin) | 8-9 fold | For biotinylated peptides from a complex mixture using monomeric avidin (B1170675) columns. | [11] |

Note: The data presented above is for analogous systems and should be used as a guideline. Optimal conditions for this compound should be determined empirically for each specific application.

Experimental Protocols

General Workflow for Target Identification

Caption: General workflow for target identification.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and should be optimized for your specific application.

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM in water.

-

Reducing Agent (e.g., Sodium Ascorbate): 1 M in water (prepare fresh).

-

Copper Ligand (e.g., THPTA or TBTA): 50 mM in DMSO or water.

-

-

Labeling Reaction:

-

To your protein lysate containing the azide-modified target (typically 1 mg/mL), add this compound to a final concentration of 100 µM.

-

In a separate tube, pre-complex the copper by mixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

-

Add the pre-complexed copper/ligand solution to the reaction mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Detailed Protocol: Affinity Purification and Cleavage

-

Bead Preparation:

-

Wash streptavidin agarose (B213101) beads three times with a lysis buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

-

-

Enrichment:

-

Add the washed streptavidin beads to the click chemistry reaction mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:

-

2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).

-

2 washes with the lysis buffer.

-

2 washes with PBS.

-

-

-

Cleavage and Elution:

-

Prepare a fresh 2% (v/v) hydrazine solution in DMF or PBS.[12] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Resuspend the washed beads in the 2% hydrazine solution.

-

Incubate at room temperature for 10-30 minutes with gentle mixing. Some protocols suggest repeated short incubations (e.g., 3 x 3 minutes).[12]

-

Pellet the beads and carefully collect the supernatant containing the eluted proteins.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.

-

Synthesis Outline

Caption: Plausible synthetic route for this compound.

Conclusion

This compound is a sophisticated and highly versatile chemical tool for modern biological research. Its trifunctional nature enables the bioorthogonal labeling, robust enrichment, and mild elution of target biomolecules. This makes it particularly well-suited for challenging applications such as the identification of drug targets and the construction of complex bioconjugates like PROTACs. While optimization of experimental conditions is essential for achieving maximal efficacy, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ambeed.com [ambeed.com]

- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 6. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 7. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]

- 10. biotage.com [biotage.com]

- 11. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne: Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, the ability to selectively label, capture, and release biomolecules is paramount for advancing our understanding of complex biological systems. Dde Biotin-PEG4-alkyne has emerged as a powerful chemical probe in this domain, offering a unique combination of features for the enrichment and analysis of proteins and other biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Properties

This compound is a trifunctional molecule designed for bioorthogonal labeling and reversible biotinylation. Its structure consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent attachment to azide-modified molecules via click chemistry, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer is incorporated to enhance solubility in aqueous media and minimize steric hindrance.[1][2]

The key feature of this reagent is the Dde protecting group, which allows for the efficient release of captured biotinylated molecules from streptavidin under mild conditions using hydrazine.[1][3] This circumvents the harsh elution methods typically required to disrupt the strong streptavidin-biotin interaction, which can lead to sample contamination and denaturation of the target molecule.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C32H50N4O8S | [4][5] |

| Molecular Weight | 650.83 g/mol | [4] |

| Purity | >96% | [4] |

| Appearance | White to grey amorphous solid | [6] |

| Solubility | DMSO, DMF, MeOH | [6] |

| Storage | -20°C (long-term), 0-4°C (short-term) | [7][8] |

Applications in Research

This compound is a versatile tool with broad applications in proteomics and drug discovery. Its primary use is in the selective enrichment of biomolecules for subsequent analysis by mass spectrometry.

Proteomics and Protein Profiling

In proteomics, this reagent is instrumental in techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In a typical BONCAT workflow, cells are cultured with an azide-modified amino acid analogue, which is incorporated into newly synthesized proteins. The azide-labeled proteins can then be specifically tagged with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9][10] The biotinylated proteins are then captured on streptavidin-coated beads, washed to remove non-specifically bound proteins, and subsequently released by cleaving the Dde linker with hydrazine.[3] This allows for the specific analysis of the newly synthesized proteome.

PROTAC Development

This compound also serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The alkyne group on the this compound can be used to connect one of the targeting ligands, while the rest of the molecule can be further functionalized.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the general steps for labeling azide-containing proteins in a complex mixture with this compound using a copper-catalyzed click reaction.

Materials:

-

Protein lysate containing azide-modified proteins (1-5 mg/mL)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

-

1.5 mL microcentrifuge tubes

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the protein lysate.

-

Add 90 µL of PBS buffer.

-

Add 20 µL of a 2.5 mM solution of this compound in DMSO or water.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of the 20 mM CuSO4 solution and vortex briefly to mix.

-

To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

The proteins in the lysate are now biotinylated and ready for downstream processing, such as enrichment on streptavidin beads.[13][14]

Protocol 2: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin magnetic beads.

Materials:

-

Click-labeled protein lysate from Protocol 1

-

Streptavidin magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 0.1% SDS, 1 M NaCl in PBS)

-

Wash Buffer 3 (e.g., Urea, 6M in PBS)

-

Wash Buffer 4 (e.g., 50 mM Ammonium Bicarbonate in water)

-

Magnetic rack

Procedure:

-

Resuspend the streptavidin magnetic beads in Wash Buffer 1.

-

Add the click-labeled protein lysate to the beads and incubate for 1 hour at room temperature with gentle rotation.

-

Place the tube on a magnetic rack to capture the beads and discard the supernatant.

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally Wash Buffer 4. Perform each wash by resuspending the beads in the buffer, incubating for 5-10 minutes, capturing the beads on the magnetic rack, and discarding the supernatant.

-

After the final wash, the beads with the captured biotinylated proteins are ready for the cleavage step.

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol details the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Beads with captured biotinylated proteins from Protocol 2

-

Cleavage Buffer: 2% Hydrazine in water (prepare fresh)

-

Quenching solution (e.g., acetone (B3395972) or an alternative quenching agent)

-

Magnetic rack

Procedure:

-

Resuspend the beads in the Cleavage Buffer.

-

Incubate for 1-2 hours at room temperature with gentle agitation to allow for the cleavage of the Dde linker.[3]

-

Place the tube on the magnetic rack to capture the beads.

-

Carefully collect the supernatant containing the released proteins. This eluate now contains the target proteins with a small molecular fragment (55.07 Da) remaining at the labeling site.[3]

-

Quench the reaction by adding an appropriate quenching solution to the eluate.

-

The eluted proteins are now ready for downstream analysis, such as mass spectrometry.

Visualizations

This compound Structure and Functional Components

Caption: Functional components of the this compound molecule.

Experimental Workflow for Proteomic Analysis

Caption: A typical experimental workflow for proteomic analysis.

PROTAC Mechanism of Action

Caption: The mechanism of action for a PROTAC molecule.

References

- 1. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound, CAS 1802908-00-4 | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. benchchem.com [benchchem.com]

- 10. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorbyt.com [biorbyt.com]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. confluore.com.cn [confluore.com.cn]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Mechanism and Application of Dde Biotin-PEG4-alkyne

This guide provides a comprehensive overview of the trifunctional molecule, Dde Biotin-PEG4-alkyne, detailing its mechanism of action and its application in bioconjugation, affinity purification, and chemical proteomics. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical biology, and molecular biology.

Core Mechanism of Action

This compound is a versatile chemical probe that incorporates three key functional components: a terminal alkyne for conjugation, a biotin (B1667282) moiety for high-affinity capture, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group for subsequent release of the captured molecule. These components are connected by a hydrophilic PEG4 (polyethylene glycol) spacer.

The overall workflow involves a three-stage process:

-

Conjugation: The alkyne group is used to covalently attach the probe to a target molecule of interest (e.g., a protein, peptide, or nucleic acid) that has been modified to contain an azide (B81097) group. This is achieved through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

-

Capture: The biotin moiety on the now-conjugated probe serves as a powerful handle for affinity purification. It binds with exceptionally high affinity to streptavidin, which is typically immobilized on a solid support like agarose (B213101) or magnetic beads. This allows for the selective isolation of the biotinylated target molecule from a complex mixture.

-

Release: The Dde protecting group, which links the biotin tag to the rest of the molecule, can be selectively cleaved under mild conditions using hydrazine (B178648). This breaks the connection to the biotin-streptavidin complex, allowing the elution of the target molecule and its associated binding partners while the biotin tag remains bound to the streptavidin support.

Functional Components

-

Alkyne Group: The terminal alkyne is the reactive handle for "clicking" the probe onto an azide-modified biomolecule. The CuAAC reaction is a 1,3-dipolar cycloaddition that forms a stable triazole linkage. This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. It is also bio-orthogonal, meaning it does not interfere with or cross-react with native biological functional groups, and it proceeds with high efficiency in aqueous environments.[1][2]

-

PEG4 Linker: The polyethylene (B3416737) glycol spacer consists of four repeating ethylene (B1197577) glycol units. This flexible, hydrophilic chain serves several critical functions:

-

Improves Solubility: It enhances the water solubility of the probe and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

-

Reduces Steric Hindrance: It acts as a long, flexible arm that physically separates the biotin tag from the conjugated biomolecule. This minimizes the risk of the bulky streptavidin protein sterically interfering with the function or interactions of the target molecule.[3]

-

Enhances Bioavailability: In therapeutic applications, PEGylation can help protect molecules from enzymatic degradation and reduce immunogenicity.

-

-

Biotin Tag: Biotin (Vitamin B7) forms one of the strongest known non-covalent interactions in nature with the protein streptavidin.[4][5] This interaction is characterized by an extremely low dissociation constant (Kd), making the binding essentially irreversible under physiological conditions. This allows for stringent washing of the streptavidin resin to remove non-specifically bound contaminants without losing the captured target molecule.[6]

-

Dde Protecting Group: The Dde group is an amine-protecting group that is stable to the acidic and basic conditions often used in peptide synthesis (e.g., TFA and piperidine) but is selectively cleaved by hydrazine.[7][8] In this probe, it acts as a cleavable linker. The cleavage mechanism involves a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable pyrazole (B372694) derivative and the release of the primary amine, thus breaking the linker.[8][9] This allows for the recovery of the captured biomolecule under mild conditions that preserve its native structure and function.[10]

Quantitative Data

The utility of this compound is underpinned by the distinct quantitative parameters of its constituent reactions. A summary of these key values is presented below.

| Parameter | Interaction / Reaction | Typical Value | Significance |

| Dissociation Constant (Kd) | Biotin-Streptavidin Binding | ~ 10⁻¹⁴ - 10⁻¹⁵ M | Represents an exceptionally strong, near-irreversible non-covalent interaction, enabling stringent purification protocols.[6] |

| Rate Acceleration | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10⁷ to 10⁸-fold (vs. uncatalyzed reaction) | Highlights the extreme efficiency and speed of the click chemistry conjugation step.[3] |

| Cleavage Time | Dde Group Cleavage (2% Hydrazine) | 10 - 30 minutes | Allows for the rapid and efficient release of captured molecules from the streptavidin support under mild conditions.[9][11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound.

Protocol 1: CuAAC Conjugation of an Azide-Modified Protein

This protocol describes the "clicking" of this compound onto a protein that has been metabolically or chemically labeled with an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing Agent solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

-

Copper-chelating ligand solution (e.g., 50 mM THPTA in water)

Methodology:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare a fresh solution of Sodium Ascorbate immediately before use.

-

-

Set up the Reaction: In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations are examples and should be optimized for the specific application.

-

Azide-modified protein (e.g., to a final concentration of 10-50 µM).

-

This compound (e.g., to a final concentration of 100-250 µM).

-

Copper-chelating ligand (e.g., THPTA, to a final concentration of 500 µM).

-

Copper(II) Sulfate (e.g., to a final concentration of 100 µM).

-

-

Initiate the Reaction: Add the Sodium Ascorbate solution to initiate the reaction (e.g., to a final concentration of 1-5 mM). Mix gently by flicking the tube.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

-

Reaction Quench/Cleanup: The reaction can be stopped by adding EDTA to chelate the copper. The biotinylated protein can then be purified from excess reagents using dialysis, size-exclusion chromatography, or buffer exchange columns.

Protocol 2: Affinity Capture of Biotinylated Protein

This protocol details the enrichment of the biotinylated protein from a complex lysate using streptavidin-functionalized beads.

Materials:

-

Biotinylated protein sample (from Protocol 1, can be in a crude cell lysate)

-

Streptavidin Agarose or Magnetic Beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20)

-

Lysis Buffer (if starting from cells, e.g., RIPA buffer)

Methodology:

-

Prepare Beads:

-

Transfer the required amount of streptavidin bead slurry to a new tube. (Binding capacity is typically provided by the manufacturer, e.g., ~30 µg biotinylated antibody per mg of beads).[12]

-

Wash the beads three times with an excess volume of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to pellet the beads between washes. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1 minute).

-

-

Bind Protein to Beads:

-

Add the biotinylated protein sample to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C on a rotator to ensure constant mixing.

-

-

Wash Beads:

-

Pellet the beads as described in step 1 and discard the supernatant (this is the unbound fraction).

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

-

Two washes with Binding/Wash Buffer.

-

One wash with a high-salt buffer (e.g., PBS + 1 M KCl).

-

One wash with a high-pH buffer (e.g., 0.1 M Sodium Carbonate).

-

Two final washes with PBS to re-equilibrate the beads.

-

-

-

Proceed to Elution: After the final wash, the beads containing the captured protein are ready for the Dde cleavage step.

Protocol 3: Dde Cleavage and Elution of Captured Protein

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Protein-bound streptavidin beads (from Protocol 2)

-

Cleavage Buffer (2% v/v Hydrazine in water or PBS, freshly prepared). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Neutralization Buffer (optional, e.g., 1 M HCl)

Methodology:

-

Prepare Cleavage Buffer: Prepare the 2% hydrazine solution immediately prior to use.

-

Elution:

-

Remove the final wash buffer from the beads.

-

Resuspend the beads in an appropriate volume of Cleavage Buffer (e.g., 100-200 µL).

-

Incubate for 30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).[11]

-

-

Collect Eluate:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Carefully transfer the supernatant, which contains the released protein, to a fresh tube.

-

-

Optional Second Elution: To maximize recovery, the beads can be resuspended in a second volume of fresh Cleavage Buffer, incubated for another 15-30 minutes, and the supernatants pooled.

-

Sample Preparation for Downstream Analysis:

-

The hydrazine in the eluate can be neutralized by the addition of an acid (e.g., 35 µL of 1 M HCl per 100 µL of eluate) if it interferes with downstream applications.[11]

-

The eluted protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizations (Graphviz)

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. rsc.org [rsc.org]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. neb.com [neb.com]

An In-depth Technical Guide to Cleavable Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable biotinylation reagents, essential tools for the reversible labeling of biomolecules. We will delve into the core principles of these reagents, their diverse chemistries, and their applications in modern research and drug development. This document offers detailed experimental protocols and quantitative data to empower researchers in leveraging these powerful tools for their specific needs.

Introduction to Reversible Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis of numerous detection, purification, and immobilization techniques in biotechnology. However, the quasi-irreversible nature of this interaction can be a significant drawback when the recovery of the native, unmodified biomolecule is desired for downstream applications.

Cleavable biotinylation reagents overcome this limitation by incorporating a linker arm between the biotin moiety and the reactive group that can be selectively broken under specific chemical or physical conditions.[1] This allows for the temporary biotinylation of a target molecule for its capture and subsequent release, restoring the biomolecule to its original, untagged state.[1]

Types of Cleavable Linkers

Cleavable biotinylation reagents are categorized based on the nature of their cleavable linker. The choice of linker depends on the specific experimental requirements, such as the desired cleavage conditions and compatibility with the biomolecule of interest.

Disulfide Linkers (Thiol-Cleavable)

Disulfide-based linkers are the most common type of cleavable linker. They contain a disulfide bond (-S-S-) that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or 2-mercaptoethanol.[1] This restores the target molecule, leaving behind a small sulfhydryl group. These reagents are widely used for applications like affinity chromatography and cell surface protein isolation.[1][2]

Photocleavable (PC) Linkers

Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength (typically 300-365 nm).[1][3] This method of cleavage is rapid, reagent-free, and can be spatially and temporally controlled, making it ideal for applications requiring precise release of the target molecule.[3]

Acid-Cleavable Linkers

These linkers are designed to be stable at neutral pH but labile under acidic conditions.[1] Examples include linkers based on dialkoxydiphenylsilane (DADPS), which can be cleaved with mild formic acid.[4][5] This type of linker is advantageous when mild, non-reducing cleavage conditions are required.

Diazo Linkers

Diazo-based linkers can be cleaved under mild reducing conditions using sodium dithionite.[6][7] They are stable under acidic and basic conditions, offering an alternative to disulfide linkers.[6]

Dde Linkers

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group can be incorporated into a linker and cleaved with hydrazine.[8][9][10] This provides another orthogonal cleavage strategy for specific applications.

Quantitative Data of Common Cleavable Biotinylation Reagents

The selection of a cleavable biotinylation reagent is often guided by its specific properties. The following tables summarize key quantitative data for some commonly used reagents to facilitate comparison.

| Table 1: Disulfide-Based Cleavable Biotinylation Reagents | |||

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | 50 mM DTT |

| NHS-SS-Biotin | 504.62 | 24.3 | 50 mM DTT |

| Table 2: Photocleavable Biotinylation Reagents | |||

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| PC Biotin Phosphoramidite | 1167.25 | Not specified | UV light (300-365 nm) |

| Table 3: Acid-Cleavable Biotinylation Reagents | |||

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| DADPS Biotin Alkyne | 841.18 | Not specified | 10% Formic Acid |

| Table 4: Other Cleavable Biotinylation Reagents | |||

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| Diazo Biotin-Azide | Not specified | Not specified | 25 mM Sodium Dithionite |

| Dde Biotin Azide | Not specified | Not specified | 2% Hydrazine |

Experimental Workflows and Signaling Pathways

Cleavable biotinylation reagents are integral to various experimental workflows. The following diagrams illustrate some common applications.

Figure 1: General workflow for affinity purification using a cleavable biotin reagent.

References

- 1. store.sangon.com [store.sangon.com]

- 2. apexbt.com [apexbt.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Click Chemistry Tools, Diazo Biotin Azide/Probes, Diazo Ms Supplier | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dde Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique deprotection conditions allow for orthogonal protection strategies, enabling the synthesis of complex peptides with site-specific modifications. This guide provides an in-depth overview of the core principles of Dde chemistry, including its introduction, removal, and applications, with a focus on practical experimental protocols and quantitative data.

Core Concepts of Dde Protection

The Dde group is valued for its stability under conditions used for the removal of other common protecting groups in Fmoc-based SPPS. Specifically, it is stable to the basic conditions of piperidine (B6355638) used for Fmoc group removal and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin and removal of many side-chain protecting groups.[1] This orthogonality is the cornerstone of its utility.

The primary application of the Dde group is the protection of the ε-amino group of lysine (B10760008), allowing for the selective deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support. This enables the synthesis of:

-

Branched peptides: A second peptide chain can be synthesized on the deprotected lysine side chain.[1]

-

Cyclic peptides: The deprotected lysine side chain can be used as an anchor point for cyclization.[1]

-

Fluorescently-labeled peptides: A fluorophore can be attached to the specific lysine residue.[1]

-

Bioconjugates: Molecules such as polyethylene (B3416737) glycol (PEG) or other moieties can be attached to the lysine side chain.

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address some of the limitations of Dde, such as its potential for migration under certain conditions.[1][2] While ivDde is more robust, it can sometimes be more difficult to remove.[1]

Experimental Protocols

Introduction of the Dde Protecting Group

The Dde group can be introduced onto a free primary amine, such as the ε-amino group of a lysine residue on a solid-phase resin, using 2-acetyldimedone (Dde-OH).

Protocol for Dde Protection of a Lysine Side Chain on Resin: [3]

-

Resin Preparation: Swell the resin-bound peptide with the free lysine ε-amino group in N,N-dimethylformamide (DMF).

-

Reagent Solution: Prepare a solution of 2-acetyldimedone (Dde-OH) (10 equivalents relative to the resin loading) in a minimal volume of DMF.

-

Protection Reaction: Add the Dde-OH solution to the resin.

-

Reaction Conditions: Agitate the mixture at room temperature for 60 minutes.[3]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Removal of the Dde Protecting Group

The Dde group is most commonly removed by treatment with a dilute solution of hydrazine (B178648). An alternative method using hydroxylamine (B1172632) offers greater orthogonality with the Fmoc group.

This is the standard method for Dde removal. It is important to note that hydrazine will also cleave the Fmoc group, so the N-terminal amine should be protected with a group stable to hydrazine, such as the Boc group, if subsequent N-terminal elongation is not desired.[2][4]

Protocol for Hydrazine Deprotection: [2][5]

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Resin Treatment: Add the 2% hydrazine solution to the Dde-protected peptidyl-resin (approximately 25 mL per gram of resin).

-

Reaction: Allow the mixture to stand at room temperature for 3 minutes.

-

Filtration: Filter the resin.

-

Repeat: Repeat the hydrazine treatment two more times.

-

Washing: Wash the resin thoroughly with DMF.

This method is advantageous when complete orthogonality with the Fmoc group is required, as hydroxylamine does not remove the Fmoc group.[2][6]

Protocol for Hydroxylamine Deprotection: [2][7]

-

Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (B134444) (0.75 equivalents based on the Dde content) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of peptide resin).

-

Resin Treatment: Add the hydroxylamine/imidazole solution to the resin.

-

Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.

-

Filtration: Filter the resin.

-

Washing: Wash the resin three times with DMF.

Quantitative Data

The efficiency of Dde deprotection can be influenced by the chosen reagent and reaction conditions. The following table summarizes a comparison of the two primary methods.

| Deprotection Reagent | Concentration & Solvent | Reaction Time | Orthogonality with Fmoc | Notes |

| Hydrazine Monohydrate | 2% in DMF | 3 x 3 minutes | No | Will also cleave the Fmoc group.[2][4] |

| Hydroxylamine HCl / Imidazole | 1 eq. / 0.75 eq. in NMP | 30 - 60 minutes | Yes | Preserves the Fmoc group, offering true orthogonality.[2][6] |

Spectrophotometric Monitoring of Dde Deprotection

The removal of the Dde group with hydrazine can be monitored in real-time by spectrophotometry. The reaction of the Dde group with hydrazine releases a chromophoric indazole byproduct, which has a strong absorbance at approximately 290 nm.[8] This allows for the quantitative tracking of the deprotection reaction.

Protocol for Spectrophotometric Monitoring:

-

Collect the filtrate from the hydrazine deprotection steps.

-

Dilute the filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the diluted solution at 290 nm using a UV-Vis spectrophotometer.

-

The completion of the reaction is indicated by the absorbance reaching a plateau.

Potential Side Reactions: Dde Migration

A known complication with the Dde group is its potential to migrate from one amine to another, particularly from the ε-amino group of lysine to a free α-amino group.[3][5] This migration can occur during the piperidine-mediated removal of the Fmoc group.[3] The use of the more sterically hindered ivDde group can minimize this side reaction.[1]

Diagrams

Dde Protection and Deprotection Workflow

Caption: General workflow for the use of the Dde protecting group in SPPS.

Orthogonality of Dde with Fmoc and Other Protecting Groups

Caption: Orthogonality of Dde with Fmoc and acid-labile side-chain protecting groups.

Dde Deprotection Mechanism with Hydrazine

Caption: Simplified mechanism of Dde deprotection by hydrazine.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. A direct spectrophotometric assay for peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

The Pivotal Role of the PEG4 Spacer in Biotin-Alkyne Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and proteomic research, biotin-alkyne reagents have emerged as indispensable tools for the selective labeling and analysis of biomolecules. The exquisite specificity of the biotin-streptavidin interaction, coupled with the precision of "click chemistry," allows for the robust detection and isolation of target molecules. Central to the efficacy of many of these reagents is the incorporation of a polyethylene (B3416737) glycol (PEG) spacer, most commonly a tetraethylene glycol (PEG4) unit. This technical guide provides an in-depth exploration of the critical functions of the PEG4 spacer in biotin-alkyne reagents, offering a comprehensive resource for researchers employing these powerful chemical probes.

The Multifaceted Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer between the biotin (B1667282) and alkyne moieties is not a trivial design choice; it is a strategic modification that imparts several advantageous properties to the reagent, significantly enhancing its performance in biological systems.[1][2][3] These functions collectively contribute to improved experimental outcomes, particularly in applications such as Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and cell surface labeling.

Enhanced Aqueous Solubility

A primary challenge in bioconjugation is the often-poor solubility of hydrophobic reagents in the aqueous environments of biological systems.[2] The inherent hydrophilicity of the PEG spacer dramatically improves the water solubility of the entire biotin-alkyne construct.[4][5][6] This increased solubility prevents aggregation of the reagent and ensures its availability for reaction with target molecules in physiological buffers.[7]

Reduction of Steric Hindrance

The biotin-streptavidin interaction, while remarkably strong, is susceptible to steric hindrance. When biotin is directly conjugated to a bulky molecule, the accessibility of the biotin binding pocket on streptavidin can be compromised. The long and flexible nature of the PEG4 spacer arm physically separates the biotin from the conjugated biomolecule, minimizing steric clashes and facilitating efficient binding to streptavidin.[8][9][10] This spatial separation is crucial for the effective enrichment and detection of biotinylated targets.

Minimization of Nonspecific Binding

The PEG spacer creates a hydration shell around the reagent, which helps to prevent nonspecific hydrophobic interactions with proteins and other cellular components.[11] This "stealth" effect reduces background signal in assays, leading to a higher signal-to-noise ratio and more reliable data.[12]

Improved Biocompatibility and Stability

PEGylation is a well-established method for improving the biocompatibility and in vivo stability of molecules.[1][13] The PEG4 spacer can help to protect the biotin-alkyne reagent from enzymatic degradation and reduce potential immunogenicity, although the latter is less of a concern for in vitro applications.[13]

Quantitative Analysis of PEG4 Spacer Effects

The advantages conferred by the PEG4 spacer can be quantified through various biophysical and biochemical assays. The following table summarizes key parameters influenced by the presence of a PEG spacer, drawing from literature on biotin-streptavidin kinetics and the known properties of PEGylation.

| Parameter | Biotin-Alkyne (No Spacer) | Biotin-PEG4-Alkyne | Rationale for Improvement |

| Aqueous Solubility | Lower | Significantly Higher | The hydrophilic ethylene (B1197577) glycol units of the PEG spacer increase the overall polarity of the molecule, leading to better interaction with water.[4][5] |

| Binding to Streptavidin (Affinity) | Potentially Reduced | Optimal | The PEG4 spacer provides a flexible linker that overcomes steric hindrance, allowing for unimpeded access of the biotin moiety to the streptavidin binding pocket.[8][9] The dissociation constant (Kd) for the biotin-streptavidin interaction is extremely low, in the femtomolar range.[14] |

| Nonspecific Binding | Higher | Lower | The neutral and hydrophilic nature of the PEG spacer minimizes hydrophobic and ionic interactions with other proteins and surfaces.[11] |

| Reaction Efficiency (Click Chemistry) | May be lower in complex biological media | Higher | Improved solubility and reduced aggregation ensure the alkyne group is more accessible for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing biotin-PEG4-alkyne reagents.

Protocol 1: Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Proteomic Analysis

This protocol outlines the labeling of newly synthesized proteins in cell culture using L-azidohomoalanine (AHA), followed by copper-catalyzed click chemistry with Biotin-PEG4-Alkyne for mass spectrometry analysis.[1][8]

Materials:

-

Cells of interest

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Biotin-PEG4-Alkyne

-

Click chemistry reaction buffer components:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., lysis buffer, high-salt buffer)

-

Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

-

Trypsin

-

C18 StageTips for peptide desalting

-

LC-MS/MS analysis buffers

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal methionine-containing medium with methionine-free medium supplemented with AHA (e.g., 50-100 µM).

-

Incubate for a desired period (e.g., 4-24 hours) to allow AHA incorporation into newly synthesized proteins.[1]

-

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction components in the following order, vortexing between each addition:

-

Biotin-PEG4-Alkyne (final concentration of 100-200 µM).[1]

-

TCEP (final concentration of 1 mM).

-

TBTA (final concentration of 100 µM).

-

CuSO4 (final concentration of 1 mM).

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[1]

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature.[1]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in digestion buffer.

-

Add trypsin and incubate overnight at 37°C.[1]

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip.[1]

-

Dry and resuspend the peptides for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples on a high-resolution mass spectrometer.[1]

-

Protocol 2: Cell Surface Biotinylation

This protocol describes the labeling of cell surface proteins with primary amines using an NHS-ester functionalized biotin-PEG4 reagent. A similar principle applies to using Biotin-PEG4-Alkyne on cells metabolically labeled with an azide-containing sugar.[9][11]

Materials:

-

Cells in suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

NHS-PEG4-Biotin

-

Ultrapure water or DMSO

-

Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

-

Lysis buffer

-

Streptavidin agarose (B213101) resin

Procedure:

-

Cell Preparation:

-

Biotinylation Reaction:

-

Quenching:

-

Wash the cells with quenching buffer to stop the reaction by consuming any unreacted NHS-ester.

-

-

Cell Lysis and Protein Enrichment:

-

Lyse the cells in a suitable lysis buffer.

-

Incubate the cell lysate with streptavidin agarose resin to capture biotinylated proteins.

-

Wash the resin to remove non-bound proteins.

-

Elute the captured proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

-

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental chemical reaction and a typical experimental workflow.

Caption: The CuAAC "click" reaction covalently links an azide-modified biomolecule with biotin-PEG4-alkyne.

Caption: A streamlined workflow for identifying newly synthesized proteins using BONCAT.

Conclusion

The PEG4 spacer is a critical component of modern biotin-alkyne reagents, conferring a suite of beneficial properties that are essential for successful bioconjugation experiments in complex biological milieu. Its ability to enhance solubility, mitigate steric hindrance, and reduce nonspecific binding collectively contributes to the high efficiency and specificity of these powerful research tools. A thorough understanding of the role of the PEG4 spacer enables researchers to design more robust experiments and interpret their results with greater confidence, ultimately advancing our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

The Unrivaled Affinity of Biotin-Streptavidin: A Technical Guide for Proteomics

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a cornerstone of modern life sciences, particularly in the field of proteomics. With a dissociation constant (Kd) in the femtomolar range, this non-covalent bond is one of the strongest known in nature, making it an invaluable tool for the detection, purification, and analysis of proteins.[1][2][3][4] This technical guide provides an in-depth exploration of the biotin-streptavidin affinity, its quantitative characteristics, and its application in key proteomics workflows, offering detailed experimental protocols and visual representations to empower researchers in their scientific endeavors.

Core Principles: The Biotin-Streptavidin Interaction

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical binding sites, each capable of capturing one molecule of biotin with extraordinary affinity.[4] This interaction is characterized by a very rapid on-rate and an extremely slow off-rate, resulting in a complex that is stable under a wide range of experimental conditions, including extremes of pH, temperature, and the presence of denaturing agents.[4] The structural basis for this high affinity lies in a network of hydrogen bonds and van der Waals interactions that effectively bury the biotin molecule within a deep binding pocket of the streptavidin protein.

Avidin (B1170675), a glycoprotein (B1211001) found in egg whites, exhibits a similarly high affinity for biotin. However, streptavidin is often preferred in proteomics applications due to its lack of glycosylation and a near-neutral isoelectric point, which significantly reduces non-specific binding.[4]

Caption: The tetrameric structure of streptavidin binding four biotin molecules.

Quantitative Data: Binding Kinetics and Thermodynamics

The exceptional strength of the biotin-streptavidin interaction is quantified by its kinetic and thermodynamic parameters. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction. The association rate constant (kon) describes the speed at which the complex forms, while the dissociation rate constant (koff) indicates the stability of the complex over time.

| Interaction | Dissociation Constant (Kd) (M) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Thermodynamic Parameters (at 25°C) |

| Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵[1][2][4] | ~10⁵ - 10⁷[1][2][5][6] | ~10⁻⁶[7] | ΔH: ~ -23 kcal/mol[8]ΔG: Spontaneous[9][10] |

| Biotin-Avidin | ~10⁻¹⁵[1][2][4] | Slower than streptavidin[1][2] | Slower than streptavidin | ΔH: ~ -20.3 kcal/mol[8] |

Note: The exact values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.[9][10] The binding of biotin to streptavidin is an exothermic reaction, as indicated by the negative enthalpy change (ΔH), and is a spontaneous process.[8][9][10]

Experimental Protocols

The robustness of the biotin-streptavidin interaction has led to its widespread use in a variety of proteomics techniques. Below are detailed methodologies for three key applications.

Affinity Purification of Biotinylated Proteins (Pull-Down Assay)

This protocol describes the capture of a biotinylated "bait" protein and its interacting partners from a complex mixture, such as a cell lysate, using streptavidin-coated beads.

Materials:

-

Cell lysate containing biotinylated protein of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Stringent wash buffer (e.g., 8M urea) (optional)[11]

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin) or on-bead digestion buffer (e.g., ammonium (B1175870) bicarbonate with trypsin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Methodology:

-

Cell Lysis: Lyse cells expressing the biotinylated protein of interest in an appropriate lysis buffer containing protease inhibitors to obtain a clear lysate.

-

Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with lysis buffer to equilibrate them.

-

Binding: Add the cell lysate to the equilibrated streptavidin beads and incubate with gentle rotation for 1-4 hours at 4°C to allow for the capture of the biotinylated protein and its interactors.

-

Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins. For applications requiring high purity, an additional wash with a stringent buffer like 8M urea (B33335) can be performed.[11]

-

Elution/On-Bead Digestion:

-

Elution: To elute the captured proteins, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The biotin in the sample buffer will compete with the biotinylated proteins for binding to streptavidin, facilitating their release.

-

On-Bead Digestion: For mass spectrometry analysis, it is common to perform enzymatic digestion directly on the beads.[11] Wash the beads with a digestion-compatible buffer (e.g., ammonium bicarbonate) and then incubate with a protease such as trypsin overnight at 37°C. The resulting peptides can be collected for LC-MS/MS analysis.

-

Caption: Workflow for affinity purification of biotinylated proteins.

Biotin Switch Technique for S-Nitrosylated Protein Identification

The biotin switch technique is a powerful method for the specific detection and identification of S-nitrosylated proteins, a key post-translational modification in cellular signaling.[12][13][14]

Materials:

-

Protein sample (e.g., cell lysate)

-

Blocking buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS)

-

Labeling buffer: HEN buffer with 1% SDS

-

Ascorbate (B8700270) solution (e.g., 20 mM sodium ascorbate)

-

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) solution

-

Streptavidin-agarose beads

-

Wash buffer (e.g., Neutralization buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

-

Elution buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol)

Methodology:

-

Blocking Free Thiols: Resuspend the protein sample in blocking buffer containing MMTS to block all free cysteine residues. Incubate at 50°C for 20 minutes with frequent vortexing.[13]

-

Acetone Precipitation: Precipitate the proteins by adding four volumes of cold (-20°C) acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone to remove excess MMTS.

-

Selective Reduction and Biotinylation: Resuspend the protein pellet in labeling buffer. Add ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols. Immediately add Biotin-HPDP to label the newly formed free thiols with biotin. Incubate for 1 hour at room temperature.

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads as described in the affinity purification protocol above.

-

Elution: Elute the biotinylated proteins from the streptavidin beads using an elution buffer containing a reducing agent like 2-mercaptoethanol, which will cleave the disulfide bond in Biotin-HPDP.

-

Analysis: The eluted proteins can then be analyzed by Western blotting using an anti-biotin antibody or identified by mass spectrometry.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetic parameters (kon and koff) of the interaction between a biotinylated ligand and an analyte.[15][16]

Materials:

-

SPR instrument and sensor chip (e.g., a streptavidin-coated sensor chip)

-

Biotinylated ligand (protein, peptide, or small molecule)

-

Analyte of interest

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (if applicable, though challenging for the strong biotin-streptavidin interaction)

Methodology:

-

Immobilization of Biotinylated Ligand: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of streptavidin for biotin will result in the stable capture of the ligand on the chip surface.

-

Analyte Injection: Inject a series of concentrations of the analyte over the sensor chip surface and monitor the binding response in real-time.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the immobilized ligand.

-

Data Analysis: Fit the resulting sensorgrams (plots of response units versus time) to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Regeneration (Optional and Challenging): Due to the strength of the biotin-streptavidin interaction, regeneration of the sensor chip surface is often difficult.[17] For some applications, harsh regeneration conditions may be used, or the chip may be considered single-use.[17]

Proteomics Workflow Visualization: Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation (BioID) is an innovative technique used to identify proteins that are in close proximity to a protein of interest within a living cell.[18][19][20][21][22] This method utilizes a promiscuous biotin ligase (BirA) fused to a "bait" protein. When biotin is added to the cell culture medium, BirA biotinylates proteins within a ~10 nm radius of the bait protein.[21] These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the protein's interaction network and subcellular microenvironment.

Caption: Experimental workflow for Proximity-Dependent Biotinylation (BioID).

Signaling Pathway Visualization: The Role of Biotin in Carboxylation

Biotin serves as an essential cofactor for a class of enzymes known as carboxylases, which catalyze the incorporation of bicarbonate into various substrates.[23][24] This process is fundamental to several metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[23] The biotin is covalently attached to a specific lysine (B10760008) residue of the carboxylase via the enzyme holocarboxylase synthetase.

Caption: Biotin's role as a cofactor in enzymatic carboxylation reactions.

Conclusion

The biotin-streptavidin interaction remains an indispensable tool in the proteomics toolbox. Its unparalleled affinity and specificity enable a wide array of applications, from the routine purification of proteins to the sophisticated mapping of protein-protein interaction networks in living cells. A thorough understanding of the quantitative aspects of this interaction, coupled with optimized experimental protocols, is crucial for leveraging its full potential. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively utilize the biotin-streptavidin system in their pursuit of novel biological insights.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdc-berlin.de [mdc-berlin.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aimspress.com [aimspress.com]

- 10. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 11. ohsu.edu [ohsu.edu]

- 12. scribd.com [scribd.com]

- 13. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biosensingusa.com [biosensingusa.com]

- 16. biosensingusa.com [biosensingusa.com]

- 17. bioradiations.com [bioradiations.com]

- 18. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

- 19. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and modification, the strategic use of protecting groups is paramount for achieving desired structures and functionalities. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool for the protection of primary amine functionalities, particularly the ε-amino group of lysine. Its utility lies in its orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for selective deprotection and site-specific modifications of peptides.[1][2][3] The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA), making it an ideal choice for complex peptide synthesis, including the creation of branched peptides, cyclic peptides, and the attachment of labels or other moieties.[2][3]

The most common method for the removal of the Dde group is through treatment with a dilute solution of hydrazine (B178648) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][4] This guide provides an in-depth exploration of the hydrazine-mediated cleavage of the Dde group, covering the underlying mechanism, detailed experimental protocols, quantitative aspects, and potential challenges.

Mechanism of Cleavage

The cleavage of the Dde group by hydrazine proceeds through a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization to form a stable pyrazole (B372694) byproduct and release the free amine.

Below is a diagram illustrating the proposed mechanism for the hydrazine-mediated cleavage of a Dde-protected amine (R-NH-Dde).

Caption: Proposed mechanism of Dde cleavage by hydrazine.

Experimental Protocols

The following protocols are standard procedures for the removal of the Dde protecting group from a peptide synthesized on a solid support (solid-phase peptide synthesis, SPPS).

Standard Protocol for On-Resin Dde Cleavage

This protocol is widely cited and serves as a reliable starting point for most applications.[1][5]

Reagents and Materials:

-

Dde-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Reaction vessel for SPPS

-

Filtration apparatus

Procedure:

-

Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. It is crucial not to exceed a 2% concentration of hydrazine, as higher concentrations can lead to side reactions such as peptide bond cleavage, particularly at glycine (B1666218) residues, and the conversion of arginine to ornithine.[1][6]

-

Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.

-

Hydrazine Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[1][5]

-

Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but a common starting point is 3 to 10 minutes.[5][7] The reaction can be repeated multiple times for complete removal. A typical procedure involves three treatments of 3 minutes each.[1]

-

Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1][5] The resin is now ready for subsequent synthetic steps.

Monitoring the Cleavage Reaction

The removal of the Dde group can be monitored spectrophotometrically. The pyrazole byproduct formed during the cleavage has a strong UV absorbance, which can be used to follow the reaction progress.

Quantitative Data Summary

The efficiency of Dde cleavage is influenced by several factors, including hydrazine concentration, reaction time, temperature, and the sequence of the peptide. While comprehensive kinetic studies are not extensively reported in the literature, the following table summarizes key quantitative parameters from various sources.

| Parameter | Recommended Value/Range | Notes |

| Hydrazine Concentration | 2% (v/v) in DMF | Higher concentrations (up to 10%) have been used for difficult cleavages of the more hindered ivDde group, but increase the risk of side reactions.[8] |

| Reaction Time | 3-10 minutes per treatment | Multiple short treatments are generally more effective and minimize side reactions compared to a single long treatment.[1][7] Some protocols suggest longer times of up to 30 minutes.[9] |

| Number of Treatments | 2-4 | Typically, three treatments are sufficient for complete removal.[1][4][5] |

| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |

| Cleavage Efficiency | Generally high (>95%) | Efficiency can be sequence-dependent and may be lower for sterically hindered Dde groups or in cases of peptide aggregation on the solid support. Incomplete removal has been observed in some cases.[8] |

Logical Workflow for Dde Deprotection in SPPS

The following diagram illustrates the logical workflow for incorporating a Dde-protected amino acid into a peptide sequence and its subsequent selective deprotection for further modification.

Caption: Workflow for site-specific peptide modification via Dde deprotection.

Potential Side Reactions and Considerations

While hydrazine-mediated Dde cleavage is a robust method, researchers should be aware of potential side reactions and other considerations:

-

Fmoc Group Removal: Hydrazine will also cleave the Fmoc group. Therefore, if selective Dde removal is desired while retaining the N-terminal Fmoc group, this method is not suitable. In such cases, alternative deprotection strategies using hydroxylamine (B1172632) have been developed.[1][10] For standard protocols where Dde is removed after completion of the peptide chain, the N-terminus is typically protected with a Boc group, which is stable to hydrazine.[1][11]

-

Peptide Backbone Cleavage: As mentioned, high concentrations of hydrazine can cause cleavage of the peptide backbone, especially at Gly residues.[1][6]

-

Arginine to Ornithine Conversion: The guanidinium (B1211019) group of arginine can be converted to the amino group of ornithine by hydrazine.[1][6]

-

Dde Migration: In some instances, particularly during the synthesis of long sequences or with certain amino acids adjacent to the Dde-protected residue, migration of the Dde group has been observed.[1] The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to mitigate this issue.[1]

-

Incomplete Cleavage: Removal of the more robust ivDde group can sometimes be sluggish and incomplete, especially if the protected residue is close to the C-terminus or if the peptide has aggregated.[8] In such cases, increasing the hydrazine concentration or the reaction time may be necessary, but with careful consideration of the potential side reactions.[8]

Conclusion

The hydrazine-mediated cleavage of the Dde protecting group is a cornerstone technique in modern peptide chemistry, enabling the synthesis of complex and specifically modified peptides. A thorough understanding of the reaction mechanism, optimization of the experimental protocol, and awareness of potential side reactions are critical for its successful application. By adhering to the guidelines presented in this technical guide, researchers and drug development professionals can effectively utilize the Dde group to advance their scientific objectives.

References

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. biotage.com [biotage.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Methodological & Application

Application Notes: Protein Labeling with Dde Biotin-PEG4-alkyne